
5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Descripción general
Descripción
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound with the molecular formula C6H6BrClN2O2 and a molecular weight of 253.48 g/mol . It is used for research purposes.
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-chloro-2,6-dimethoxypyrimidine are not found in the retrieved documents, similar compounds like 5-bromo-2,4-dimethoxypyrimidine have been used in reactions such as the Hilbert-Johnson reaction and palladium-catalyzed carbomethoxyvinylation and thienylation .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved documents.Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
This compound is utilized in the synthesis of Imidazo[4,5-b]pyridine derivatives , which have been explored for their antimicrobial properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation, showcases the compound’s potential in creating new antimicrobial agents that could lead to novel treatments for various infections.
Chromogenic Substrates in Molecular Biology
In molecular biology, 5-Bromo-4-chloro-2,6-dimethoxypyrimidine serves as a chromogenic substrate for β-galactosidase . This application is crucial for distinguishing between recombinant and non-recombinant plasmids carrying the β-galactosidase gene, which is a fundamental technique in genetic engineering and cloning practices.
Mecanismo De Acción
Target of Action
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound useful in organic synthesis It’s known that pyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .
Mode of Action
It’s known that pyrimidines can undergo various reactions such as palladium-catalyzed carbomethoxyvinylation and thienylation . These reactions involve the interaction of the pyrimidine with a catalyst, leading to the formation of new compounds.
Pharmacokinetics
The solubility of the compound in chloroform and methanol suggests that it could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on various factors, including the specific biochemical reactions it undergoes in the body.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine can be influenced by various environmental factors. For instance, the compound’s reactions with other substances can be affected by factors such as temperature, pH, and the presence of a catalyst . Additionally, the compound’s solubility in different solvents suggests that its action could also be influenced by the specific environment in which it is used.
Propiedades
IUPAC Name |
5-bromo-4-chloro-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJBRHJTKOSSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481316 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
CAS RN |
42362-16-3 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





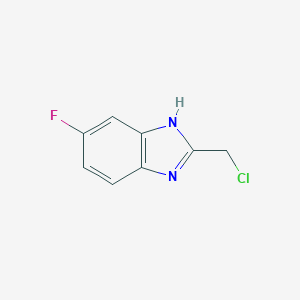

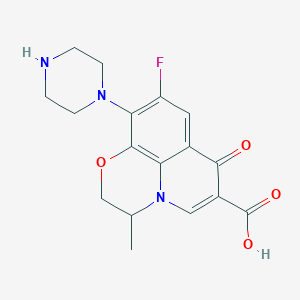

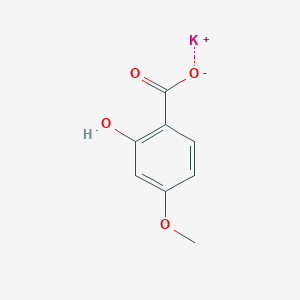
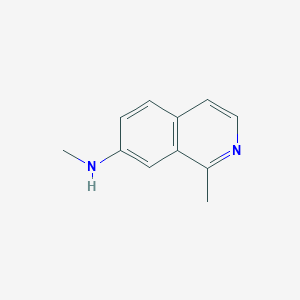
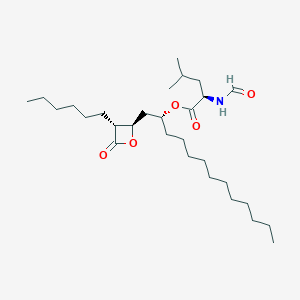


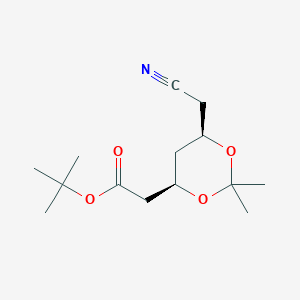
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
